Silicon hexaboride

Vue d'ensemble

Description

Silicon hexaboride (SiB6) is a lightweight ceramic compound formed between silicon and boron . It is regarded as one of the most elusive refractory compounds . Silicon hexaboride is known for its excellent electrical conductivity, high degree of hardness, moderate melting point (2123 K), and low specific gravity . It was first reported in 1900 by Henry Moissan and Alfred Stock after briefly heating silicon and boron in a clay vessel, and was described as black, irregular crystals .

Synthesis Analysis

Silicon hexaboride was first synthesized by briefly heating silicon and boron in a clay vessel . Structure prediction using a data mining ab initio approach has been performed in pure silicon hexaboride . Several novel structures, for which there are no previous experimental or theoretical data, have been discovered .

Molecular Structure Analysis

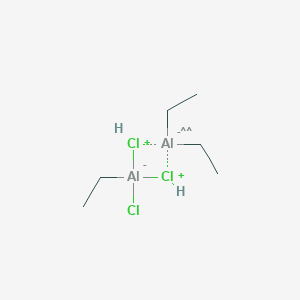

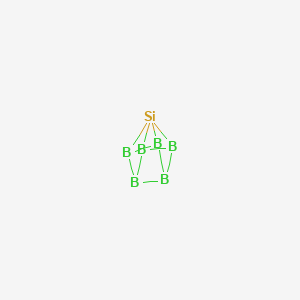

First-principles molecular dynamics (MD) simulations revealed pentagonal pyramid-like motifs and B12 icosahedral molecules as the key structural unit of the amorphous network . This amorphous silicon hexaboride exhibited semiconducting behavior with a theoretical bandgap energy of 0.3 eV .

Chemical Reactions Analysis

While not flammable, the ability of particles to generate static charge may present a hazard when used in combination with flammable liquids .

Physical And Chemical Properties Analysis

Silicon hexaboride has a molecular formula of B6Si and a molar mass of 92.95 . It has a density of 2.470 and a melting point of 2540℃ . It is insoluble in water .

Applications De Recherche Scientifique

Mechanical Property Enhancement

Silicon hexaboride has been studied for its potential to enhance the mechanical properties of various materials. Research indicates that SiB₆ can significantly improve the ductility and brittleness relationship, as well as the bonding character in composite materials. The introduction of SiB₆ has shown to increase Young’s modulus (E), bulk modulus (B), and shear modulus (K), which are critical for the structural integrity of materials .

High-Temperature Coatings

SiB₆’s ability to withstand high temperatures makes it an excellent candidate for protective coatings. It has been used to improve the oxidation resistance of MoSi₂ (Molybdenum disilicide) coatings at low to medium temperatures, enhancing the self-healing performance of ceramic materials .

Electrical Conductivity Applications

The electrical conductivity properties of SiB₆ make it suitable for use in electronic devices. It can be doped with other elements to produce silicon for transistors, solar cells, rectifiers, and other solid-state devices extensively used in the electronics industry .

Thermal Expansion Control

Silicon hexaboride has a low coefficient of thermal expansion, which is beneficial in applications where dimensional stability is crucial under temperature changes. This property is particularly useful in aerospace engineering, where materials are subjected to extreme thermal gradients .

Nuclear Applications

Due to its high nuclear cross-section for thermal neutrons, SiB₆ can be utilized in nuclear applications. This includes roles in neutron absorption and as a shielding material in nuclear reactors .

Refractory Material Development

As one of the most elusive refractory compounds, SiB₆ is being researched for its use in developing new refractory materials that can resist high temperatures and maintain structural integrity in harsh environments .

Ceramic Matrix Composites

SiB₆ is being explored as a reinforcing agent in ceramic matrix composites (CMCs). Its addition to CMCs can lead to materials with superior hardness, wear resistance, and thermal stability, making them suitable for high-performance applications .

Space Exploration Technologies

The unique properties of SiB₆, such as its resistance to high temperatures and thermal shock, have led to its use in the black coating of some space shuttle heat shield tiles. This application showcases its potential in protecting spacecraft during re-entry into Earth’s atmosphere .

Safety And Hazards

Orientations Futures

Silicon borides, especially silicon hexaboride, are very appealing industrial materials with potentially very wide applications . Due to silicon boride’s extraordinary features, it represents a very promising material for future research . According to the latest research, silicon hexaboride can enhance the self-healing performance of MoSi2 ceramic, as the introduction of the SiB6 phase improved the oxidation resistance of MoSi2 coatings at low–medium temperatures .

Propriétés

IUPAC Name |

1-sila-2,3,4,5,6,7-hexaborapentacyclo[3.2.0.01,4.02,7.03,6]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B6Si/c1-2-5-3(1)7(5)4(1)6(2)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBFEDMQRDRUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12B3B4B1[Si]45B2B53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Boron silicide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21683 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Boron silicide (B6Si) | |

CAS RN |

12008-29-6 | |

| Record name | Boron silicide (B6Si) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexaboron silicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.